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Compound of Interest

Compound Name: 2-(Methylthio)acetamide

Cat. No.: B153749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylthio)acetamide (CAS No. 22551-24-2), a compound of interest in organic synthesis

and pharmaceutical research.[1][2][3][4][5] This document details available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-(Methylthio)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical

environment of the hydrogen and carbon atoms in 2-(Methylthio)acetamide.

¹H NMR Data

A ¹H NMR spectrum of 2-(Methylthio)acetamide in DMSO-d₆ exhibits three distinct signals

corresponding to the methylthio, methylene, and amide protons.[1]

Table 1: ¹H NMR Spectroscopic Data for 2-(Methylthio)acetamide in DMSO-d₆
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.10 Singlet 3H -SCH₃

3.45 Singlet 2H -CH₂-

7.20 Broad Singlet 2H -NH₂

¹³C NMR Data

While a complete experimental ¹³C NMR spectrum is not readily available in the searched

literature, the expected chemical shifts can be predicted based on the functional groups

present in the molecule. The spectrum would be expected to show three signals corresponding

to the methyl, methylene, and carbonyl carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(Methylthio)acetamide

Chemical Shift (δ) ppm (Predicted) Assignment

~15 -SCH₃

~35 -CH₂-

~170 C=O

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(Methylthio)acetamide, a solid compound, would be expected to show

characteristic absorption bands for its amide and alkylthio groups. A key feature is the strong

carbonyl (C=O) stretch of the primary amide.[1]

Table 3: Key IR Absorption Bands for 2-(Methylthio)acetamide
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 and ~3180 Strong, Broad N-H stretch (primary amide)

~2920 Medium C-H stretch (aliphatic)

~1650 Strong C=O stretch (amide I band)

~1620 Medium N-H bend (amide II band)

~1420 Medium C-H bend (scissoring)

~690 Medium C-S stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular formula of 2-(Methylthio)acetamide is C₃H₇NOS, corresponding

to a molecular weight of 105.16 g/mol .[1][2] The mass spectrum would show a molecular ion

peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for 2-(Methylthio)acetamide

m/z Relative Intensity Assignment

105 Moderate [M]⁺ (Molecular Ion)

77 Moderate [M - CO]⁺ or [CH₂C(O)NH₂]⁺

61 Strong [CH₂SCH₃]⁺

44 Strong [C(O)NH₂]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:
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Weigh approximately 10-20 mg of 2-(Methylthio)acetamide.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse experiment

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition:

Spectrometer: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled experiment

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm
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Reference: DMSO-d₆ at 39.52 ppm

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and

allowing it to dry completely.

Place a small amount of solid 2-(Methylthio)acetamide powder onto the center of the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

IR Spectrum Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR

accessory

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of 2-(Methylthio)acetamide at a concentration of 1 mg/mL in

methanol.

Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of

methanol and water.
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Mass Spectrum Acquisition (Electron Ionization - EI):

Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS)

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: 35 - 200 m/z

Inlet System: Direct infusion or via GC inlet

GC Column (if used): Standard non-polar column (e.g., DB-5ms)

Inlet Temperature: 250 °C

Transfer Line Temperature: 280 °C

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-
(Methylthio)acetamide and the relationship between its structural fragments and expected

spectral features.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation
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A logical workflow for the spectroscopic analysis of 2-(Methylthio)acetamide.
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Molecular Structure

Expected Spectral Features

2-(Methylthio)acetamide
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Correlation of structural fragments of 2-(Methylthio)acetamide with expected spectral
features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Methylthio)acetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153749#spectroscopic-data-for-2-methylthio-
acetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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